2-Pyrrolidinone,5-hydroperoxy-1-methyl-(9CI)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

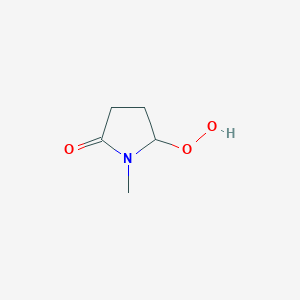

2-Pyrrolidinone,5-hydroperoxy-1-methyl-(9CI) is an organic compound with the molecular formula C5H9NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Méthodes De Préparation

2-Pyrrolidinone,5-hydroperoxy-1-methyl-(9CI) can be synthesized through several methods. One common method involves the reaction of pyrrole with hydrogen peroxide in the presence of a catalyst. Another method includes the oxidation of pyrrole with a peroxy acid. The most frequently used method for synthesizing this compound involves the reaction of pyrrole with tert-butyl hydroperoxide in the presence of catalysts such as titanium isopropoxide or molybdenum trioxide.

Analyse Des Réactions Chimiques

2-Pyrrolidinone,5-hydroperoxy-1-methyl-(9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: It can be reduced to form 1-methyl-5-hydroxypyrrolidine-2-one.

Substitution: The hydroperoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide, tert-butyl hydroperoxide, and various catalysts such as titanium isopropoxide and molybdenum trioxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

2-Pyrrolidinone,5-hydroperoxy-1-methyl-(9CI) has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: The compound is used in in-vitro studies to investigate its effects on biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet approved for medical use.

Industry: It is used in the production of various chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-Pyrrolidinone,5-hydroperoxy-1-methyl-(9CI) involves its interaction with molecular targets and pathways within biological systems. The compound can undergo redox reactions, leading to the formation of reactive oxygen species (ROS) that can affect cellular processes. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied .

Comparaison Avec Des Composés Similaires

2-Pyrrolidinone,5-hydroperoxy-1-methyl-(9CI) can be compared with other similar compounds, such as:

5-Hydroxy-1-methyl-2-pyrrolidinone: This compound has a hydroxyl group instead of a hydroperoxy group, leading to different chemical properties and reactivity.

N-Methyl-2-pyrrolidone: A widely used solvent with different applications and chemical properties compared to 2-Pyrrolidinone,5-hydroperoxy-1-methyl-(9CI).

Activité Biologique

2-Pyrrolidinone, 5-hydroperoxy-1-methyl-(9CI), also known as N-methyl-2-pyrrolidone (NMP), is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, including its pharmacokinetics, potential therapeutic applications, and toxicological profiles based on recent studies and assessments.

- Chemical Formula: C5H9NO2

- Molecular Weight: 113.13 g/mol

- CAS Number: 872-50-4

Pharmacokinetics

NMP is absorbed through various routes including oral, dermal, and inhalation exposure. Studies indicate that:

- Following oral administration, approximately 65% of the dose is recovered in urine, primarily as metabolites like 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) .

- Dermal absorption rates can reach up to 70% after prolonged exposure, with penetration rates of 1–2 mg/cm²/hour in humans .

- In animal studies, the main metabolite identified after exposure is also 5-HNMP , which further metabolizes into other compounds such as N-methylsuccinimide (MSI) and 2-hydroxy-N-methylsuccinimide (2-HMSI) .

Anticancer Activity

Research indicates that derivatives of 2-pyrrolidinone exhibit significant anticancer properties. A study focusing on 5-oxopyrrolidine derivatives demonstrated potent activity against A549 lung adenocarcinoma cells. Notably:

- Compounds containing specific structural modifications showed reduced cell viability of A549 cells to 66% compared to controls .

- Certain derivatives displayed selective cytotoxicity towards cancer cells while sparing non-cancerous cells, suggesting their potential for therapeutic use in oncology .

Antimicrobial Activity

The antimicrobial properties of NMP derivatives have also been investigated:

- Compounds derived from 2-pyrrolidinone were tested against multidrug-resistant strains of Staphylococcus aureus and other pathogens, showing promising results .

- The structural modifications in these compounds were crucial for enhancing their antibacterial efficacy against resistant strains .

Toxicological Profile

Despite its beneficial properties, NMP has been associated with several adverse effects:

- In animal studies, high doses have led to renal toxicity and decreased body weight gain. The NOAEL (No Observed Adverse Effect Level) was determined to be 429 mg/kg bw/day for males and 1548 mg/kg bw/day for females .

- Chronic exposure studies indicated potential developmental effects and reproductive toxicity concerns, necessitating further regulatory assessments .

Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Pharmacokinetics | 65% urinary recovery post oral dose; significant dermal absorption |

| Anticancer Activity | Reduced A549 cell viability; selective cytotoxicity in cancer cells |

| Antimicrobial Activity | Effective against multidrug-resistant Staphylococcus aureus |

| Toxicological Effects | Renal toxicity at high doses; concerns over developmental effects |

Propriétés

IUPAC Name |

5-hydroperoxy-1-methylpyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-6-4(7)2-3-5(6)9-8/h5,8H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJQAEDTCYTGBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)OO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.